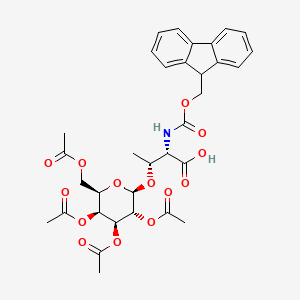
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of threonine, a naturally occurring amino acid, and is modified with a galactose moiety. The Fmoc group is a common protecting group used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH typically involves the following steps:
Protection of the Threonine Hydroxyl Group: The hydroxyl group of threonine is protected using a suitable protecting group.
Glycosylation: The protected threonine is then glycosylated with a galactose derivative, such as beta-D-Gal(Ac)4.
Fmoc Protection: The amino group of the glycosylated threonine is protected with the Fmoc group.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the galactose moiety.
Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry:
- Used in the synthesis of glycopeptides and glycoproteins.
- Serves as a building block in combinatorial chemistry.
Biology:
- Studied for its role in protein-carbohydrate interactions.
- Used in the development of glycosylated peptides for biological assays.
Medicine:
- Investigated for potential therapeutic applications, such as in drug delivery systems.
- Used in the design of vaccines and immunotherapies.
Industry:
- Applied in the production of biopharmaceuticals.
- Used in the synthesis of complex carbohydrates and glycoconjugates.
Mechanism of Action
The mechanism of action of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH would depend on its specific application. In general, the compound interacts with biological molecules through its carbohydrate and peptide components. The galactose moiety can bind to lectins and other carbohydrate-binding proteins, while the peptide backbone can interact with enzymes and receptors.
Comparison with Similar Compounds
Fmoc-L-Thr-OH: A simpler derivative without the galactose moiety.
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH: A similar compound with serine instead of threonine.
Fmoc-L-Thr(beta-D-Glc(Ac)4)-OH: A compound with glucose instead of galactose.
Uniqueness:
- The presence of the beta-D-Gal(Ac)4 moiety makes Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH unique in its ability to interact with specific carbohydrate-binding proteins.
- The combination of the Fmoc protecting group and the glycosylated threonine provides versatility in peptide synthesis and biological applications.
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28+,29+,30-,32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSXZIRHPAUPGC-MEHVGXPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














